molecular formula C19H24N2O3 B1385003 N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020055-51-9

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide

Cat. No. B1385003
CAS RN: 1020055-51-9
M. Wt: 328.4 g/mol
InChI Key: UIKBAPLDOYFKNO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide, otherwise known as NAM-IPB, is a synthetic compound belonging to the benzamide class of molecules. It is a relatively new compound and has recently gained attention in the scientific community due to its potential applications in research and development. NAM-IPB is a unique molecule, as it is composed of an amino group, a methoxy group, and an isopentyloxy group, all attached to a benzamide core. This combination of functional groups provides the molecule with a wide range of properties, making it an attractive choice for a variety of applications.

Scientific Research Applications

Gastrokinetic Activity

A study by Kato et al. (1992) explored benzamide derivatives for gastrokinetic activity, focusing on their effects on gastric emptying. They found that certain benzamide derivatives, which included variations like isopropyl and isoamyl groups, demonstrated potent in vivo gastric emptying activity. This indicates a potential application of N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide in gastrokinetic therapy (Kato et al., 1992).

Neuroleptic Activity

Research by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, noting their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study's findings suggest the utility of benzamide compounds in treating neuropsychiatric conditions (Iwanami et al., 1981).

Affinity for 5-HT4 Receptors

Yanagi et al. (1999) reported on the synthesis of benzamide derivatives and their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The study implies the relevance of these compounds in therapies targeting 5-HT4 receptors, potentially in gastrointestinal or psychiatric disorders (Yanagi et al., 1999).

Melanoma Imaging and Therapy

Eisenhut et al. (2000) studied radioiodinated benzamides for melanoma imaging. The high uptake and slow clearance of certain compounds suggest their potential application in melanoma diagnosis and possibly treatment (Eisenhut et al., 2000).

Crystalline Forms and Stability

Yanagi et al. (2000) also focused on the preparation and characterization of crystalline forms of benzamides. Understanding these forms is crucial for pharmaceutical formulation and stability (Yanagi et al., 2000).

Antimicrobial Activity

A study by Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and evaluated them for antimicrobial activities. This suggests the potential use of benzamide derivatives as antimicrobial agents (Ertan et al., 2007).

Antioxidant Properties

Demir et al. (2015) analyzed the structure and antioxidant properties of a benzamide compound. Their findings indicate the potential for these compounds in oxidative stress-related therapies (Demir et al., 2015).

Anticonvulsant Activity

Lambert et al. (1995) synthesized benzamide analogues and evaluated their anticonvulsant activity. This study highlights the potential of benzamides in the treatment of epilepsy or seizure disorders (Lambert et al., 1995).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(2)10-11-24-17-7-5-4-6-15(17)19(22)21-16-12-14(20)8-9-18(16)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKBAPLDOYFKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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